2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid
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Overview
Description
Synthesis Analysis
The synthesis of enantiopure indolizinone derivatives, related to 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid, involves cascade ring enlargements starting from 2-chloro-2-cyclopropylideneacetates. This process, triggered by the abstraction of a bridgehead proton induced by a base, yields indolizinone derivatives with significant yields (53-70%) (Revuelta et al., 2006).
Molecular Structure Analysis
The molecular structure of indolizinone derivatives, including 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid, is characterized by strong intermolecular hydrogen bonds as seen in the structural analysis of related compounds (Şahin et al., 2014). These structural features contribute to the stability and reactivity of these molecules.
Chemical Reactions and Properties
Indolizinone derivatives undergo various chemical reactions, including oxidation and cycloaddition. The conversion of indolines to indoles via oxidation, as part of the synthesis pathway for indolizinone derivatives, showcases the chemical reactivity of these compounds (Dunetz & Danheiser, 2005).
Physical Properties Analysis
The analysis of the physical properties of 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid and similar compounds involves examining their crystal structures and spectroscopic data. X-ray diffraction techniques have been used to determine the structures, highlighting the importance of hydrogen bonding in the formation of stable crystal structures (Şahin et al., 2014).
Chemical Properties Analysis
The chemical properties of indolizinone derivatives are influenced by their molecular structure. The presence of the 4-chlorophenyl group and the indolizin-3-yl moiety contributes to their reactivity in various chemical reactions, such as those involving cycloaddition and oxidative processes (Dunetz & Danheiser, 2005).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)indolizin-3-yl]-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-11-6-4-10(5-7-11)13-9-12-3-1-2-8-18(12)14(13)15(19)16(20)21/h1-9H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFISNAKLTPIWMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238185 |
Source
|
Record name | 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid | |
CAS RN |
890091-80-2 |
Source
|
Record name | 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890091-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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